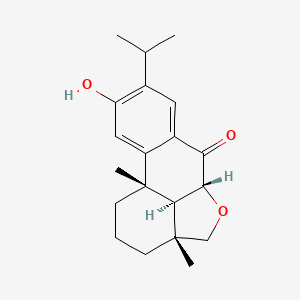

cis-zeatin-9-N-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

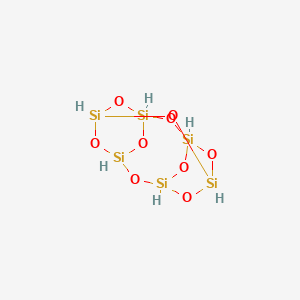

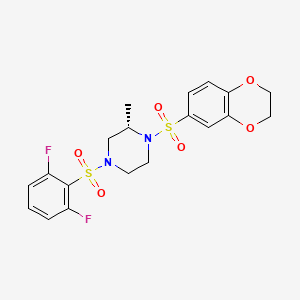

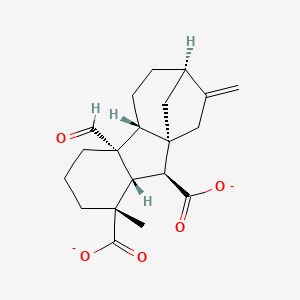

9-(alpha-D-glucosyl)-cis-zeatin is an N-glycosylzeatin that is cis-zeatin having an alpha-D-glucopyranosyl residue attached at position N-9. It is a N-glycosylzeatin and a glucosyl-N(6)-isopentenyladenine.

Wissenschaftliche Forschungsanwendungen

Role in Plant Physiology and Development

- cis-Zeatin-9-N-Glucoside, primarily regarded as a cytokinin with limited activity, has gained attention due to its substantial presence in maize tissues and its natural metabolic process involving O-glucosylation. This process is facilitated by specific genes like cisZOG1 and cisZOG2, which encode O-glucosyltransferase specific to cis-zeatin. The expression of these genes varies across different plant tissues, contributing to the dynamic cytokinin profiles within the plants. This suggests a crucial role for cis-zeatin and its derivatives in cytokinin homeostasis and, potentially, plant growth and development (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).

- In rice, this compound activities were comparable to those of highly active trans-zeatin variants. Notably, genes encoding putative cis-Zeatin-O-glucosyltransferases in rice predominantly facilitated the O-glucosylation of cis-zeatin and its riboside. Transgenic rice lines overexpressing these genes exhibited significant alterations in plant growth traits, implying that this compound and related pathways might have a profound impact on plant growth and developmental processes (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).

Cytokinin Metabolism and Interaction with Pathogens

- This compound plays a significant role in the intricate cytokinin metabolism during plant-pathogen interactions. It was observed that the levels of this compound derivatives fluctuate notably in maize leaves upon infection by Colletotrichum graminicola, affecting the cytokinin profile at the infection sites. This modulation of cytokinin metabolism by the pathogen presumably influences the host's physiological responses, highlighting the involvement of cis-zeatin derivatives in plant-pathogen interactions (Behr, Motyka, Weihmann, Malbeck, Deising, & Wirsel, 2012).

Cytokinin Profile in Microalgae

- The presence of this compound has been detected in various microalgal strains, where it occurs at higher concentrations than its trans isomer. This indicates that cis-zeatin derivatives play a role in the cytokinin profile of these organisms, potentially influencing their growth and physiological processes (Ördög, Stirk, van Staden, Novák, & Strnad, 2004).

Impact on Agronomic Traits

- Genetic manipulation of zeatin-O-glucosylation in rice, involving the OscZOG1 gene encoding a putative zeatin O-glucosyltransferase, has demonstrated that modulating the levels of cytokinin glucosylation can significantly influence the formation of crucial agronomic traits such as tiller number, panicle branches, and grain number per panicle. This indicates the potential of this compound in agricultural biotechnology to improve crop yields and performance (Shang, Xie, Tian, Wang, & Guo, 2016).

Eigenschaften

Molekularformel |

C16H23N5O6 |

|---|---|

Molekulargewicht |

381.38 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol |

InChI |

InChI=1S/C16H23N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h2,6-7,9,11-13,16,22-26H,3-5H2,1H3,(H,17,18,19)/b8-2-/t9-,11-,12+,13-,16+/m1/s1 |

InChI-Schlüssel |

VYRAJOITMBSQSE-SBQJELAYSA-N |

Isomerische SMILES |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)/CO |

Kanonische SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-{propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diyl]}bis{4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]pyridinium}](/img/structure/B1265126.png)

![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)